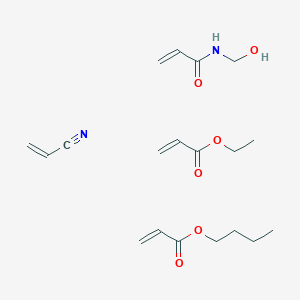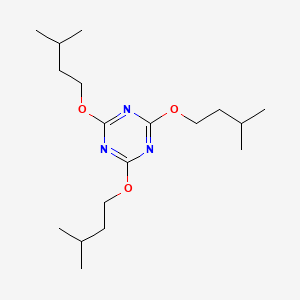![molecular formula C17H36O4 B14671781 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane CAS No. 42023-05-2](/img/structure/B14671781.png)
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is a chemical compound with a complex structure that includes multiple ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane typically involves the reaction of 2-methylpropane with tris(2-methylpropoxy)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the substituents involved.
Applications De Recherche Scientifique
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or drug delivery agent.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-methylpropane: A simpler ether compound with similar structural features.
2-Methyl-2-(1-methylethoxy)propane: Another ether compound with a different arrangement of functional groups.
Tris(1-methoxy-2-methyl-2-propoxy)bismuth: A related compound used in different applications.
Uniqueness
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is unique due to its complex structure and the presence of multiple ether groups. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
42023-05-2 |
|---|---|
Formule moléculaire |
C17H36O4 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-methyl-1-[tris(2-methylpropoxy)methoxy]propane |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-18-17(19-10-14(3)4,20-11-15(5)6)21-12-16(7)8/h13-16H,9-12H2,1-8H3 |
Clé InChI |
XSDSNLSNPCRISH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(OCC(C)C)(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


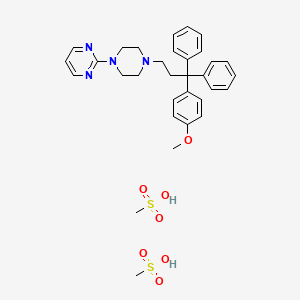
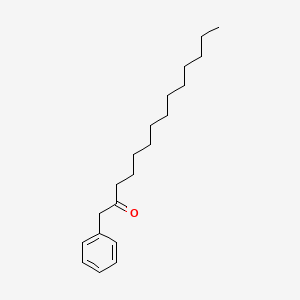
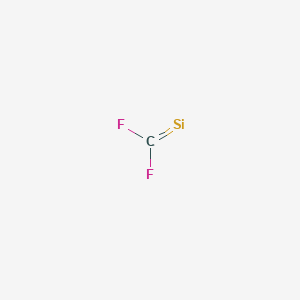
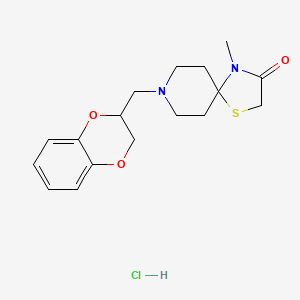

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
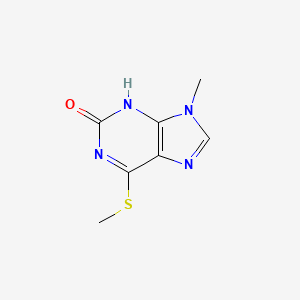

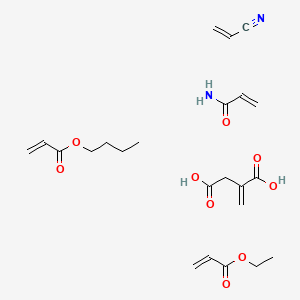
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
